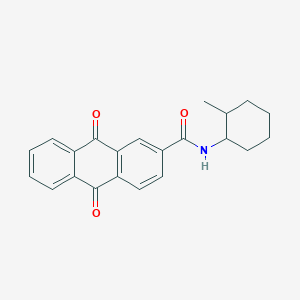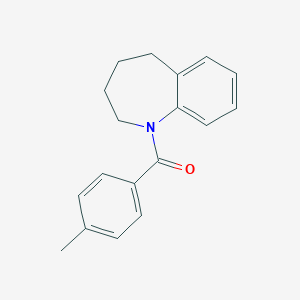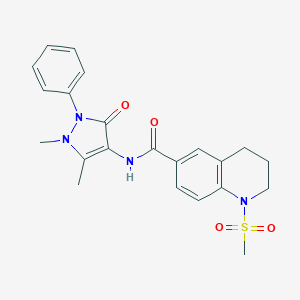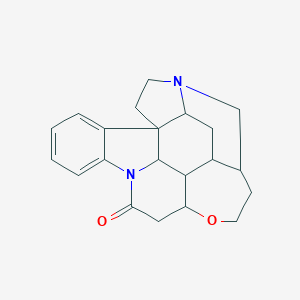
N-(pyridin-3-ylmethyl)pyridine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(pyridin-3-ylmethyl)pyridine-4-carboxamide, also known as 3-aminomethylpyridine-4-carboxamide (3-AP), is a small molecule inhibitor that has been studied for its potential in cancer treatment. It is a derivative of nicotinamide, a form of vitamin B3, and has been found to have promising anti-tumor activity.
作用机制
N-(pyridin-3-ylmethyl)pyridine-4-carboxamide inhibits the activity of ribonucleotide reductase by binding to the enzyme's active site. This binding prevents the enzyme from converting ribonucleotides to deoxyribonucleotides, which are necessary for DNA synthesis. As a result, cancer cells are unable to replicate and ultimately undergo cell death.
Biochemical and Physiological Effects:
N-(pyridin-3-ylmethyl)pyridine-4-carboxamide has been found to have selective toxicity towards cancer cells. This is due to the fact that cancer cells have a higher demand for DNA synthesis than normal cells. In addition, the inhibition of ribonucleotide reductase by N-(pyridin-3-ylmethyl)pyridine-4-carboxamide has been found to lead to an increase in reactive oxygen species, which can further contribute to cancer cell death.
实验室实验的优点和局限性
One advantage of using N-(pyridin-3-ylmethyl)pyridine-4-carboxamide in lab experiments is its selectivity towards cancer cells. This allows for the testing of potential cancer treatments without harming normal cells. However, one limitation is that the compound has a short half-life, which can make it difficult to use in certain experiments.
未来方向
There are several potential future directions for the study of N-(pyridin-3-ylmethyl)pyridine-4-carboxamide. One direction is the development of more stable derivatives of the compound that can be used in experiments. Another direction is the investigation of the compound's potential in combination with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, the study of the compound's potential in treating other diseases, such as viral infections, is an area of interest.
合成方法
The synthesis of N-(pyridin-3-ylmethyl)pyridine-4-carboxamide involves the reaction of N-(pyridin-3-ylmethyl)pyridine-4-carboxamidelpyridine with nicotinic acid. The reaction takes place in the presence of a dehydrating agent, such as thionyl chloride, in anhydrous conditions. The resulting product is then purified through recrystallization.
科学研究应用
N-(pyridin-3-ylmethyl)pyridine-4-carboxamide has been extensively studied for its potential in cancer treatment. It has been found to inhibit the activity of ribonucleotide reductase, an enzyme that is necessary for DNA synthesis in cancer cells. This inhibition leads to a decrease in the production of DNA and ultimately results in cell death.
属性
产品名称 |
N-(pyridin-3-ylmethyl)pyridine-4-carboxamide |
|---|---|
分子式 |
C12H11N3O |
分子量 |
213.23 g/mol |
IUPAC 名称 |
N-(pyridin-3-ylmethyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C12H11N3O/c16-12(11-3-6-13-7-4-11)15-9-10-2-1-5-14-8-10/h1-8H,9H2,(H,15,16) |
InChI 键 |
IIOLNKINKHHKBW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)CNC(=O)C2=CC=NC=C2 |
规范 SMILES |
C1=CC(=CN=C1)CNC(=O)C2=CC=NC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B270630.png)
![N-[2-(4-chlorophenoxy)ethyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B270631.png)



![N-[(6-chloro-1,3-benzodioxol-5-yl)methyl]acetamide](/img/structure/B270637.png)
![2-[(5-Chloro-2-thienyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B270641.png)


![1-(3,4-Dimethoxybenzoyl)-2-[2-(4-fluorophenyl)-2-oxoethyl]-6,7-dimethoxyisoquinolinium](/img/structure/B270644.png)
![N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B270647.png)
![N-(2-dibenzo[b,d]furan-2-ylethyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B270648.png)